Acidic pKa Shift: Reduced Acidity of the Phosphonate Moiety Relative to Phosphocholine
The phosphonate group of Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate (target) exhibits a higher acid pKa (1.76) compared to the phosphate ester of phosphocholine (1.15), indicating that the phosphonate is ~4-fold less acidic [1]. This difference means the phosphonate remains protonated over a slightly broader acidic pH range relative to phosphocholine, altering the net molecular charge profile relevant to ion-pairing, membrane permeability, and metal coordination [1].
| Evidence Dimension | Acid dissociation constant (pKa, strongest acidic group) |
|---|---|
| Target Compound Data | pKa = 1.76 (JChem-predicted) |
| Comparator Or Baseline | Phosphocholine pKa = 1.15 (ChemAxon-predicted); Phosphocholine chloride calcium salt 10% aq. solution pH 4.8–5.0 |
| Quantified Difference | ΔpKa ≈ 0.61 (target less acidic by ~4-fold on molar scale) |
| Conditions | Computationally predicted pKa; aqueous solution, 25 °C |
Why This Matters
A 0.61-unit pKa difference alters the protonation equilibrium at low pH, directly affecting metal-chelation stoichiometry and solubility profiles in acidic formulation environments.
- [1] ChemBase. hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate. CBID: 280793. JChem-calculated acid pKa = 1.7626705. View Source
